6-amino-3-cyclopropylquinazolin-4(3H)-one
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Overview
Description
6-Amino-3-cyclopropylquinazolin-4(3H)-one (ACQ) is a heterocyclic organic compound that belongs to the quinazolinone family .
Synthesis Analysis
The efficient multistep synthesis of this compound has been reinvestigated and performed on a multigram scale from the starting 5-nitroanthranilic acid . The synthesis involved the Hügershoff reaction and a Cu-catalyzed intramolecular C-S bond formation .Molecular Structure Analysis
The molecular formula of this compound is C11H11N3O, and its molecular weight is 201.229 .Chemical Reactions Analysis
The key reactions involved in the synthesis of this compound include the Hügershoff reaction and a Cu-catalyzed intramolecular C-S bond formation .Scientific Research Applications
Malaria Treatment Research
6-Amino-3-cyclopropylquinazolin-4(3H)-one derivatives, such as 2-Aminoquinazolin-4(3H)-ones, have been explored for their potential as nonpeptidomimetic inhibitors of malaria digestive vacuole plasmepsins. These compounds bind to the open flap conformation of the enzyme, showing potential as antimalarial agents with growth inhibition properties against Plasmodium falciparum (Rasina et al., 2016).
Antifungal Activity
Novel 6-iodoquinazolin-4(3H)-one derivatives have demonstrated potential antifungal activities. The research into these compounds has focused on developing new heterocyclic compounds with potential fungicidal properties (El-Hashash et al., 2015).
Anticancer Research
In the realm of cancer research, derivatives of this compound, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, have been identified as potent apoptosis inducers and efficacious anticancer agents. These compounds have shown promising results in various cancer models, including high blood-brain barrier penetration (Sirisoma et al., 2009).
Antibacterial Activity
Research into 6,8-difluoroquinolones, which include derivatives of this compound, has indicated their potential as antibacterial agents. These compounds have shown effectiveness against various bacteria, with specific structures conferring enhanced antibacterial properties (Miyamoto et al., 1990).
Antiviral Research
Schiff bases of some 2-phenyl quinazoline-4(3H)-ones, which are related to this compound, have been synthesized and evaluated for their antiviral activity. These compounds have shown effectiveness against a range of viruses, with some demonstrating notable antiviral potential (Kumar et al., 2010).
Future Directions
Properties
IUPAC Name |
6-amino-3-cyclopropylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-1-4-10-9(5-7)11(15)14(6-13-10)8-2-3-8/h1,4-6,8H,2-3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQSNIBWNVBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(C2=O)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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